Boc-D-Glu-OBzl

Catalog No.
S1768197
CAS No.
34404-30-3
M.F
C17H23NO6
M. Wt
337.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-D-Glu-OBzl

CAS Number

34404-30-3

Product Name

Boc-D-Glu-OBzl

IUPAC Name

(4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid

Molecular Formula

C17H23NO6

Molecular Weight

337.4 g/mol

InChI

InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18-13(9-10-14(19)20)15(21)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20)/t13-/m1/s1

InChI Key

CVZUKWBYQQYBTF-CYBMUJFWSA-N

SMILES

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OCC1=CC=CC=C1

Synonyms

Boc-D-Glu-OBzl;34404-30-3;Boc-D-glutamicacid1-benzylester;N-Boc-D-GlutamicAcid1-BenzylEster;ST50826231;N-(tert-Butoxycarbonyl)-D-glutamicAcid1-BenzylEster;PubChem12942;1-BenzylN-Boc-D-glutamate;15106_ALDRICH;CHEMBL163796;SCHEMBL2707177;Boc-L-Glutamicacid1-benzylester;15106_FLUKA;CTK3J6194;Boc-D-glutamicacidbenzylester;CVZUKWBYQQYBTF-CYBMUJFWSA-N;MolPort-003-926-647;ACN-S002352;ACT10807;Boc-D-glutamicacida-benzylester;ZINC2390939;ANW-43716;CB-640;AKOS015924138;Boc-D-glutamicacid-alpha-benzylester

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OCC1=CC=CC=C1

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC(=O)O)C(=O)OCC1=CC=CC=C1

Solid-Phase Peptide Synthesis (SPPS):

  • Boc-D-Glu-OBzl functions as a protected amino acid building block.
  • The Boc (tert-butyloxycarbonyl) group safeguards the amino group (NH2) of the D-glutamic acid residue during peptide chain assembly on a solid support.
  • Once the peptide sequence is complete, specific cleavage conditions remove the Boc group, enabling the formation of the desired peptide bond.

Synthesis of D-Glutamic Acid Containing Peptides:

  • Boc-D-Glu-OBzl allows researchers to incorporate D-glutamic acid residues into peptides.
  • D-amino acids play a crucial role in various biological processes, and their presence in peptides can impact their function and stability.

Studies on Peptide-Protein Interactions:

  • Peptides containing D-glutamic acid can be used to probe interactions with proteins.
  • The stereochemistry of D-glutamic acid can influence how the peptide binds to the protein, providing insights into protein function and drug discovery.

Development of Therapeutic Agents:

  • Peptides incorporating D-amino acids have potential applications in developing therapeutic agents.
  • The unique properties of D-peptides, such as enhanced stability and resistance to enzymatic degradation, make them attractive candidates for drug development.

Boc-D-Glu-OBzl, also known as N-α-t-butoxycarbonyl-D-glutamic acid γ-benzyl ester, is a derivative of glutamic acid characterized by the molecular formula C₁₇H₂₃N₁O₆ and a molecular weight of 337.37 g/mol. This compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group and a benzyl ester (OBzl) protecting group on the carboxyl group, making it a valuable intermediate in peptide synthesis and other organic reactions. Its structural uniqueness allows for specific applications in biochemical research and drug development .

  • Deprotection Reactions: The Boc and benzyl ester groups can be removed under acidic conditions, typically using trifluoroacetic acid or through hydrogenation processes with palladium on carbon. This step is crucial for activating the amino and carboxyl functionalities for further reactions.
  • Coupling Reactions: The compound can form peptide bonds with other amino acids using coupling reagents such as dicyclohexylcarbodiimide or HATU, facilitating the synthesis of peptides containing D-γ-glutamic acid residues .

These reactions are fundamental for constructing complex peptide structures necessary for therapeutic applications.

Boc-D-Glu-OBzl is significant in biological studies due to its role in influencing metabolic pathways. It is known to affect the secretion of anabolic hormones, which can enhance muscle growth and energy levels during physical exertion. The compound may also play a role in preventing exercise-induced muscle damage by participating in biochemical pathways related to glutamic acid metabolism . Its unique properties make it an important tool for investigating the physiological roles of D-γ-glutamic acid in proteins and enzymes.

The synthesis of Boc-D-Glu-OBzl typically involves:

  • Protection of Functional Groups: The amino group is protected using the Boc group while the carboxyl group is protected with the benzyl ester.
  • Reaction Conditions: Common solvents include dimethylformamide, with catalysts like dicyclohexylcarbodiimide employed to facilitate the coupling reactions.
  • Purification: Following synthesis, purification methods such as high-performance liquid chromatography are often used to ensure product purity .

In industrial contexts, these methods are scaled up to optimize yield and purity, utilizing automated peptide synthesizers.

Boc-D-Glu-OBzl has diverse applications:

  • Peptide Synthesis: It serves as a building block for peptides containing D-γ-glutamic acid residues.
  • Drug Development: The compound is utilized in designing peptide-based pharmaceuticals, particularly those targeting specific biological pathways.
  • Biological Research: It aids in studying the functional roles of glutamic acid derivatives in various biological systems .

These applications underscore its importance in both academic research and industrial settings.

Studies involving Boc-D-Glu-OBzl often focus on its interactions within biological systems. The compound's influence on anabolic hormone secretion suggests potential benefits in sports science and nutrition. Additionally, its role in muscle metabolism positions it as a candidate for further investigation into muscle repair and growth mechanisms following exercise stress . Understanding these interactions can lead to advancements in therapeutic strategies for muscle-related conditions.

Several compounds share structural similarities with Boc-D-Glu-OBzl, each exhibiting unique properties:

Compound NameDescriptionUniqueness
Boc-L-Glu-OBzlL-isomer variant used similarly but differs stereochemicallyStereochemistry impacts biological activity
Fmoc-D-Glu-OBzlUses fluorenylmethyloxycarbonyl instead of BocDifferent protecting group affects reaction conditions
Boc-D-Glu-OtBuUtilizes tert-butyl ester instead of benzyl esterAlters solubility and reactivity

Boc-D-Glu-OBzl's specific D-isomer configuration combined with its protecting groups makes it particularly suited for synthesizing peptides that require D-γ-glutamic acid residues, distinguishing it from these similar compounds .

Boc-D-Glu-OBzl is a derivative of D-glutamic acid, where the amino group is protected by a Boc group (tert-butyloxycarbonyl), and the γ-carboxyl group is esterified with a benzyl moiety. Its IUPAC name is 4R-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid. Key identifiers include:

PropertyValue
Molecular FormulaC₁₇H₂₃NO₆
Molecular Weight337.37 g/mol
CAS Number34404-30-3 (D-enantiomer)
SynonymsBoc-D-Glu-OBzl, N-Boc-D-glutamic acid benzyl ester

The Boc group’s acid-labile nature contrasts with the benzyl ester’s stability under acidic conditions, enabling selective deprotection during synthesis.

Historical Development in Peptide Synthesis

The Boc group was introduced by Louis A. Carpino in the 1950s as an acid-labile alternative to the benzyloxycarbonyl (Z) group. Its adoption revolutionized peptide synthesis by enabling milder deprotection steps compared to Z, which required catalytic hydrogenation. Boc-D-Glu-OBzl emerged as a specialized derivative for D-amino acid incorporation, critical in synthesizing peptides with non-natural stereochemistry, such as in β-lactam antibiotics or cyclic peptides.

Role in Modern Organic and Bioorganic Chemistry

Boc-D-Glu-OBzl is integral to solid-phase peptide synthesis (SPPS) strategies where side-chain protection stability is paramount. Its benzyl ester moiety resists cleavage under Boc-deprotection conditions (e.g., TFA), while the Boc group is removed selectively, allowing sequential coupling. This orthogonal protection is vital for peptides containing ester or thioester linkages, which are sensitive to basic conditions.

Synthetic Routes for tert-Butyloxycarbonyl-D-Glutamic Acid 1-Benzyl Ester Production

tert-Butyloxycarbonyl-D-Glutamic Acid 1-Benzyl Ester represents a crucial protected amino acid derivative extensively utilized in peptide synthesis applications [1] [3]. The compound features dual protection strategies that enable selective synthetic transformations while maintaining structural integrity throughout complex synthetic sequences [7] [8].

Protection Strategies: tert-Butyloxycarbonyl and Benzyl Ester Incorporation

The synthesis of tert-Butyloxycarbonyl-D-Glutamic Acid 1-Benzyl Ester involves sequential protection of functional groups present in D-glutamic acid [7]. The primary amine group requires protection with the tert-butyloxycarbonyl group, while the carboxyl terminus necessitates benzyl ester formation [9] [10].

tert-Butyloxycarbonyl Protection Mechanism

The tert-butyloxycarbonyl protecting group is introduced through reaction with di-tert-butyl dicarbonate under basic conditions [9] [16]. The mechanism involves nucleophilic attack of the amino group on the carbonyl carbon of di-tert-butyl dicarbonate, followed by elimination of tert-butyl carbonate [14] [16]. This protection strategy offers several advantages including stability under basic and nucleophilic conditions, facile introduction under mild conditions, and selective removal using trifluoroacetic acid [9] [10].

The reaction typically proceeds in aqueous or organic solvents with bases such as sodium hydroxide, sodium carbonate, or triethylamine [14] [16]. For amino acids requiring protection under anhydrous conditions, dimethylformamide or acetonitrile can be employed as solvents with 4-dimethylaminopyridine as catalyst [14] [21].

Benzyl Ester Protection Strategy

Benzyl ester formation involves esterification of the carboxylic acid group with benzyl alcohol [7] [45]. This protection provides acid stability while enabling selective removal through catalytic hydrogenolysis using palladium on carbon under hydrogen atmosphere [7] [47]. The benzyl ester group offers orthogonal protection compared to tert-butyloxycarbonyl, allowing independent deprotection strategies [42] [43].

The esterification reaction can be facilitated using coupling reagents such as dicyclohexylcarbodiimide and 4-dimethylaminopyridine [48]. Alternative methods include direct esterification using niobium pentachloride as catalyst, which provides excellent yields under mild conditions [48].

Protection GroupIntroduction ReagentConditionsRemoval Method
tert-ButyloxycarbonylDi-tert-butyl dicarbonateBasic conditions, room temperatureTrifluoroacetic acid [9] [16]
Benzyl EsterBenzyl alcohol/Coupling agentsOrganic solvents, room temperatureCatalytic hydrogenolysis [7] [47]

Industrial-Scale Synthesis Optimization

Industrial production of tert-Butyloxycarbonyl-D-Glutamic Acid 1-Benzyl Ester requires optimization of reaction parameters to achieve high yields, purity, and cost-effectiveness [17] [18]. Key considerations include reagent selection, reaction conditions, and purification strategies suitable for large-scale manufacturing [17] [54].

Reaction Optimization Parameters

Large-scale synthesis benefits from optimized reaction conditions that maximize yield while minimizing side reactions [20] [52]. For tert-butyloxycarbonyl protection, vacuum-assisted protocols have demonstrated superior performance compared to atmospheric pressure conditions [20]. The removal of tert-butanol during protection drives the reaction toward completion, achieving quantitative conversion within reduced timeframes [20].

Temperature control represents a critical parameter in industrial synthesis [19] [52]. Reactions conducted at controlled temperatures between 0°C and 25°C minimize racemization while maintaining acceptable reaction rates [20] [43]. Extended reaction times at elevated temperatures can lead to decomposition of protecting groups and formation of undesired byproducts [20] [43].

Solvent System Selection

Industrial processes favor solvent systems that provide high solubility for reactants while facilitating product isolation [17] [18]. Dimethylformamide and acetonitrile have proven effective for large-scale tert-butyloxycarbonyl protection due to their ability to dissolve both amino acids and di-tert-butyl dicarbonate [20] [21]. These solvents also enable vacuum-assisted protocols that enhance reaction completion [20].

For benzyl ester formation, niobium-based catalytic systems offer advantages in industrial settings due to their efficiency and recyclability [48]. Stoichiometric niobium pentachloride provides excellent yields at room temperature within 2-3 hours, while grafted silica-niobium catalysts enable catalytic processes with high turnover numbers [48].

Purification and Quality Control

Industrial synthesis requires efficient purification methods that ensure consistent product quality [17] [55]. Crystallization represents the preferred purification technique for tert-Butyloxycarbonyl-D-Glutamic Acid 1-Benzyl Ester due to its ability to provide high-purity material in a single step [1] [3]. The compound typically crystallizes as white to off-white powder with melting points between 96-100°C [4].

Quality control protocols involve comprehensive analytical testing including high-performance liquid chromatography for purity assessment, optical rotation measurements for enantiomeric purity confirmation, and elemental analysis for composition verification [3] [8]. These analytical methods ensure that industrial batches meet pharmaceutical-grade specifications [3] [17].

Analytical Techniques for Purity Assessment

Comprehensive characterization of tert-Butyloxycarbonyl-D-Glutamic Acid 1-Benzyl Ester requires multiple analytical techniques to confirm structure, purity, and stereochemical integrity [3] [8]. Modern analytical approaches combine chromatographic separation methods with spectroscopic identification techniques [24] [25].

Chromatographic Methods (High-Performance Liquid Chromatography, Thin Layer Chromatography)

Chromatographic techniques provide essential tools for purity assessment and structural confirmation of tert-Butyloxycarbonyl-D-Glutamic Acid 1-Benzyl Ester [3] [8]. These methods enable separation of the target compound from synthetic impurities and characterization of enantiomeric composition [24] [25].

High-Performance Liquid Chromatography Applications

High-performance liquid chromatography serves as the primary analytical method for purity determination of tert-Butyloxycarbonyl-D-Glutamic Acid 1-Benzyl Ester [3] [8]. Reversed-phase chromatography using octadecylsilane columns provides effective separation of the protected amino acid from related impurities [24] [25]. Mobile phases typically consist of acetonitrile-water gradients with phosphate buffers to maintain appropriate pH conditions [24].

Detection methods include ultraviolet absorption at 254 nanometers, which provides adequate sensitivity for routine purity analysis [24] [25]. For enhanced sensitivity, fluorescence detection can be employed following pre-column derivatization with reagents such as o-phthalaldehyde [25]. This approach enables detection limits in the nanogram range [25].

Chiral high-performance liquid chromatography enables determination of enantiomeric purity using specialized chiral stationary phases [25]. Cellulose-based columns with hexane-isopropanol mobile phases provide baseline separation of D- and L-enantiomers [25]. This analytical capability is essential for confirming stereochemical integrity during synthesis and storage [25].

Thin Layer Chromatography Protocols

Thin layer chromatography provides rapid qualitative analysis of tert-Butyloxycarbonyl-D-Glutamic Acid 1-Benzyl Ester for reaction monitoring and preliminary purity assessment [3] [26]. Silica gel plates with ethyl acetate-hexane solvent systems enable effective separation of the target compound from synthetic precursors and byproducts [26] [28].

Visualization methods include ultraviolet illumination at 254 nanometers for compounds containing aromatic chromophores [26] [28]. Chemical staining with ninhydrin reagent enables detection of amino acid derivatives through formation of colored complexes [28]. Iodine vapor provides universal detection for organic compounds through formation of charge-transfer complexes [28].

Chromatographic MethodStationary PhaseMobile PhaseDetection
Reversed-Phase High-Performance Liquid ChromatographyOctadecylsilaneAcetonitrile-Water [24]Ultraviolet 254 nanometers [24]
Chiral High-Performance Liquid ChromatographyCellulose-basedHexane-Isopropanol [25]Ultraviolet 254 nanometers [25]
Thin Layer ChromatographySilica GelEthyl Acetate-Hexane [26]Ultraviolet/Ninhydrin [28]

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic methods provide definitive structural characterization of tert-Butyloxycarbonyl-D-Glutamic Acid 1-Benzyl Ester through analysis of molecular connectivity, functional groups, and molecular mass [29] [31]. These techniques complement chromatographic analyses by confirming chemical structure and detecting structural modifications [33] [34].

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy enables detailed structural elucidation of tert-Butyloxycarbonyl-D-Glutamic Acid 1-Benzyl Ester through analysis of chemical shifts, coupling patterns, and integration ratios [27] [29]. The spectrum exhibits characteristic signals for tert-butyl groups at approximately 1.4 parts per million as a singlet integrating for nine protons [29] [31].

Benzyl ester protons appear as complex multiplets between 5.0-5.2 parts per million for the methylene group and 7.2-7.4 parts per million for aromatic protons [29] [33]. The alpha-proton adjacent to the protected amino group typically resonates between 4.2-4.4 parts per million as a multiplet [29].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through analysis of carbon environments [29] [33]. The carbonyl carbons of both tert-butyloxycarbonyl and benzyl ester groups resonate in the range of 155-175 parts per million, enabling confirmation of both protecting groups [31] [33].

Infrared Spectroscopy Analysis

Infrared spectroscopy identifies functional groups present in tert-Butyloxycarbonyl-D-Glutamic Acid 1-Benzyl Ester through characteristic vibrational frequencies [30] [31]. The carbonyl stretching frequencies provide diagnostic information about protecting group integrity [30] [34].

The tert-butyloxycarbonyl carbonyl group exhibits stretching vibrations between 1720-1680 wavenumbers, characteristic of urethane functional groups [30] [34]. Benzyl ester carbonyl stretching appears at slightly higher frequencies, typically around 1735 wavenumbers [30]. These distinct frequencies enable monitoring of protecting group stability during synthetic transformations [30] [34].

Amide bands appear in the region of 1650-1630 wavenumbers when the compound is incorporated into peptide structures [30] [34]. The nitrogen-hydrogen stretching vibrations of the carbamate group appear as broad bands between 3400-3200 wavenumbers [31] [34].

Mass Spectrometry Identification

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for structural verification [32] [35]. Electrospray ionization mass spectrometry typically generates protonated molecular ions at mass-to-charge ratio 338, corresponding to the molecular weight plus one proton [1] [4].

Fragmentation patterns include loss of tert-butyl groups (mass loss of 57 atomic mass units) and benzyl groups (mass loss of 91 atomic mass units) [32] [35]. These characteristic fragmentations confirm the presence of both protecting groups and enable differentiation from related compounds [32].

Tandem mass spectrometry enables structural confirmation through collision-induced dissociation experiments [32] [35]. Sequential fragmentation of protecting groups provides definitive structural evidence and enables quantitative analysis in complex mixtures [35].

Spectroscopic MethodKey Diagnostic SignalsMolecular Information
Proton Nuclear Magnetic Resonance1.4 ppm (tert-butyl), 5.1 ppm (benzyl), 7.3 ppm (aromatic) [29]Protecting group confirmation [29]
Carbon-13 Nuclear Magnetic Resonance155-175 ppm (carbonyls) [31] [33]Functional group identification [33]
Infrared Spectroscopy1720 cm⁻¹ (urethane), 1735 cm⁻¹ (ester) [30] [34]Functional group analysis [34]
Mass Spectrometry338 m/z (molecular ion), fragmentation patterns [32]Molecular weight confirmation [35]

XLogP3

2.2

Dates

Modify: 2023-08-15

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